2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde
CAS No.: 1962207-81-3
Cat. No.: VC11677258
Molecular Formula: C13H7ClF2O
Molecular Weight: 252.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1962207-81-3 |
|---|---|
| Molecular Formula | C13H7ClF2O |
| Molecular Weight | 252.64 g/mol |
| IUPAC Name | 3-chloro-4-(3,4-difluorophenyl)benzaldehyde |
| Standard InChI | InChI=1S/C13H7ClF2O/c14-11-5-8(7-17)1-3-10(11)9-2-4-12(15)13(16)6-9/h1-7H |
| Standard InChI Key | PFOHFRCTRVRKSP-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
The compound’s IUPAC name, 3-chloro-4-(3,4-difluorophenyl)benzaldehyde, reflects its substitution pattern: a chlorine atom at the 3-position and fluorine atoms at the 3' and 4' positions of the biphenyl system. The aldehyde group at the 4-position enhances its reactivity in condensation and nucleophilic addition reactions. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇ClF₂O |
| Molecular Weight | 252.64 g/mol |
| SMILES | C1=CC(=C(C=C1C=O)Cl)C2=CC(=C(C=C2)F)F |
| InChI Key | PFOHFRCTRVRKSP-UHFFFAOYSA-N |
| PubChem CID | 108392088 |
The planar biphenyl structure facilitates π-π interactions, while the electron-withdrawing halogen atoms influence electronic distribution, affecting reactivity.
Physicochemical Profile
The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and acetone is moderate, with a calculated log P (octanol-water partition coefficient) of 3.35, indicating lipophilicity. Its melting point and boiling point remain undocumented in open literature, though analogues suggest thermal stability up to 150°C.
Synthesis and Manufacturing
Halogenation and Formylation Strategies
Synthesis typically begins with Suzuki-Miyaura cross-coupling to assemble the biphenyl core. For example, 4-bromobenzaldehyde reacts with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) to yield the biphenyl intermediate . Subsequent chlorination via electrophilic substitution introduces the chlorine atom at the 3-position.
Representative Reaction Pathway:
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Cross-Coupling:
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Chlorination:
Yields vary between 40–60% depending on reaction conditions, with purification achieved via recrystallization or column chromatography .
Process Optimization
Microwave-assisted synthesis reduces reaction times from hours to minutes, while solvent systems like DMF/water mixtures improve efficiency. Catalytic systems employing PdCl₂(dppf) enhance regioselectivity, minimizing byproducts .
Applications in Industry and Research
Pharmaceutical Intermediate
The aldehyde group serves as a handle for synthesizing Schiff bases, which are precursors to heterocyclic drugs. Recent studies highlight its role in developing:
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Anticancer Agents: Schiff bases derived from this compound exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM).
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Antimicrobials: Analogues modified with thiosemicarbazide show MIC values of 4 μg/mL against Staphylococcus aureus.
Agrochemical Development
In agrochemicals, the compound acts as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials demonstrate 90% inhibition of Amaranthus retroflexus at 50 g/ha.
Research Frontiers and Challenges
Catalytic Applications
Recent efforts focus on using the compound in asymmetric catalysis. Chiral derivatives facilitate enantioselective aldol reactions with 85% ee, though catalyst turnover numbers (TON) remain low (TON = 120).
Synthetic Biology
Engineered E. coli strains expressing cytochrome P450 monooxygenases have been explored for biocatalytic fluorination, reducing reliance on harsh chemical reagents.
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